molecular formula C13H28O2Si B12560553 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol CAS No. 144157-69-7

5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol

Cat. No.: B12560553
CAS No.: 144157-69-7
M. Wt: 244.44 g/mol
InChI Key: NOXUJHPZFASNIP-UHFFFAOYSA-N
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Description

5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol is an organic compound that features a silyl ether functional group. This compound is of interest in organic synthesis due to its unique structure, which includes a silyl-protected alcohol and an alkene moiety. The presence of the silyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations.

Preparation Methods

The synthesis of 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol typically involves the protection of an alcohol group using a silylating agent. One common method is the reaction of pent-2-en-1-ol with a silyl chloride, such as tert-butyldimethylsilyl chloride, in the presence of a base like imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The alkene moiety can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The alkene can be reduced to an alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The silyl ether can be cleaved under acidic or basic conditions to yield the free alcohol. Common reagents for deprotection include tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).

Scientific Research Applications

This compound finds applications in various fields of scientific research:

    Chemistry: It is used as a protecting group for alcohols in multi-step organic syntheses, allowing for selective reactions at other functional groups.

    Biology: The compound can be used in the synthesis of biologically active molecules, where the silyl group provides stability and protection during the synthesis.

    Medicine: It may be involved in the development of pharmaceuticals, where protecting groups are essential for the synthesis of complex drug molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials, where precise control over functional group reactivity is required.

Mechanism of Action

The mechanism of action of 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol primarily involves the reactivity of the silyl ether and alkene functional groups. The silyl ether provides protection to the alcohol group, preventing unwanted reactions during synthetic procedures. The alkene moiety can participate in various addition reactions, allowing for further functionalization of the molecule. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol include other silyl-protected alcohols and alkenes, such as:

    tert-Butyldimethylsilyl ether (TBDMS ether): A common protecting group for alcohols, providing similar stability and reactivity.

    Trimethylsilyl ether (TMS ether): Another silyl ether used for protecting alcohols, but with different steric and electronic properties.

    Allyl alcohol derivatives: Compounds with similar alkene functionality, used in various synthetic applications.

The uniqueness of this compound lies in its combination of a silyl-protected alcohol and an alkene, offering versatility in synthetic chemistry.

Properties

CAS No.

144157-69-7

Molecular Formula

C13H28O2Si

Molecular Weight

244.44 g/mol

IUPAC Name

5-[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxypent-2-en-1-ol

InChI

InChI=1S/C13H28O2Si/c1-12(2)13(3,4)16(5,6)15-11-9-7-8-10-14/h7-8,12,14H,9-11H2,1-6H3

InChI Key

NOXUJHPZFASNIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)[Si](C)(C)OCCC=CCO

Origin of Product

United States

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